molecular formula C17H14O5 B600453 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one CAS No. 1891-01-6

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B600453
CAS No.: 1891-01-6
M. Wt: 298.29
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Description

2’-Methoxyformonetin is a natural compound belonging to the family of flavonoids. It is found in various plants, including red clover, alfalfa, and soybeans. This compound has gained significant attention due to its potential therapeutic and environmental applications. The molecular formula of 2’-Methoxyformonetin is C17H14O5, and it has a molecular weight of 298.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxyformonetin typically involves the methylation of formononetin. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods: Industrial production of 2’-Methoxyformonetin may involve the extraction from natural sources such as red clover or alfalfa. The extraction process includes solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 2’-Methoxyformonetin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Substituted flavonoids.

Scientific Research Applications

Antioxidant Activity

The compound exhibits significant antioxidant properties. It scavenges free radicals and reactive oxygen species, which helps protect cells from oxidative stress-related diseases. Studies indicate that it can inhibit the generation of superoxide anions in human neutrophils.

Anti-inflammatory Effects

Research shows that this compound can suppress the release of pro-inflammatory cytokines such as IL-6 and TNF-α by inhibiting the TLR4/MAPK signaling pathways in RAW264.7 cells. This suggests its potential therapeutic role in treating inflammatory diseases.

Anticancer Activity

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one has demonstrated promising anticancer effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and pancreatic (MIA PaCa-2) cancers. Mechanistically, it induces apoptosis and inhibits cell proliferation through interference with cell cycle progression .

Activity TypeObserved EffectReference
AntioxidantInhibition of superoxide anion generation
Anti-inflammatorySuppression of IL-6 and TNF-α release
AnticancerSignificant cytotoxicity against cancer cells

Structure-Activity Relationship (SAR)

The structure of this compound contributes to its biological activity:

Compound NameStructural FeaturesBiological Activity
3-(2,4-Dimethoxyphenyl)-7-hydroxychromen-4-oneMethoxy and hydroxyl groups presentDistinct antitumor activity
3-(3,4-Dichlorophenyl)-7-hydroxychromen-4-oneChlorine substituentEnhanced anti-inflammatory effects
6-HydroxyflavoneLacks methoxy groupsStrong antioxidant properties

Case Studies and Research Findings

  • Cell Viability Studies : A study using the Vi-Cell XR viability analyzer showed that treated cells maintained over 95% viability while experiencing significant reductions in cell numbers due to the active compounds.
  • In Vivo Studies : Investigations demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers in serum samples from animal models, supporting its potential therapeutic use in inflammatory conditions.
  • Mechanistic Insights : Research revealed that this compound inhibits phosphatidylinositol 3-kinase activation, critical for neutrophil activation and inflammatory responses.

Mechanism of Action

The mechanism of action of 2’-Methoxyformonetin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.

    Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.

Comparison with Similar Compounds

2’-Methoxyformonetin is unique among flavonoids due to its specific methoxy substitution pattern. Similar compounds include:

    Formononetin: Lacks the methoxy group at the 2’ position.

    Biochanin A: Has a methoxy group at the 4’ position instead of the 2’ position.

    Genistein: Lacks methoxy groups but has similar structural features.

These compounds share some biological activities but differ in their potency and specific applications, highlighting the uniqueness of 2’-Methoxyformonetin .

Biological Activity

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, a flavonoid compound, belongs to the class of chromenones. This compound is recognized for its potential therapeutic applications due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The unique structural features of this compound contribute to its biological efficacy, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C17H16O5C_{17}H_{16}O_5. Its structure comprises a chromenone backbone with specific substitutions that enhance its biological activity:

  • Chromone Core : A bicyclic structure that is characteristic of flavonoids.
  • Methoxy Groups : Present at the 2 and 4 positions on the phenyl ring, these groups influence the compound's reactivity and interaction with biological targets.
  • Hydroxyl Group : Located at the 7-position, this functional group is crucial for its antioxidant and antibacterial activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The hydroxyl group scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This activity is vital in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase. This inhibition suggests a potential role in reducing inflammation-related conditions .

Anticancer Properties

Studies have demonstrated that this compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways. It also interferes with cell cycle progression, which inhibits tumor growth .

Antibacterial Activity

The antibacterial effects of this compound have been evaluated against various bacterial strains. The presence of hydroxyl groups has been linked to enhanced antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. Comparative studies show that this compound can be as effective as standard antibiotics in certain concentrations .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis reveals that:

  • Hydroxylation at C7 is crucial for antibacterial activity.
  • Methoxy groups at specific positions can either enhance or diminish biological activities depending on their placement on the phenyl ring .

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant capacity of various flavonoids, this compound was found to significantly reduce lipid peroxidation in vitro. The IC50 value was determined to be lower than that of several known antioxidants like quercetin and catechin.

Case Study 2: Antibacterial Activity

A comparative analysis of the antibacterial properties of this compound against standard antibiotics showed promising results. In tests against E. coli and S. aureus, the minimum inhibitory concentration (MIC) was found to be comparable to that of cephalexin, indicating potential for development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
3-(2,4-Dimethoxyphenyl)-7-hydroxychromen-4-oneHydroxyl group at C7Exhibits strong antioxidant and anticancer activity
3-(3,4-Dichlorophenyl)-7-hydroxychromen-4-oneChlorine substituent instead of methoxy groupsEnhanced anti-inflammatory effects
6-HydroxyflavoneLacks methoxy groups but retains hydroxylKnown for strong antioxidant properties

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-11-4-6-12(15(8-11)21-2)14-9-22-16-7-10(18)3-5-13(16)17(14)19/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRCYGATNWFTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

BF3—OEt2 complex (14 ml, 112 mmol) was gradually added to a solution of 1-(2,4-dihydroxy-phenyl)-2-(2,4-dimethoxy-phenyl)-ethanone (8.1 gm, 28 mmol) in DMF at 0° C. The resulting solution was stirred for 30 min. Mesityl chloride (6.5 ml, 84 mmol) was then gradually added to it at 50° C. The solution was then heated up to 110° C. for 5 hours. The mixture was then concentrated. The residue was treated with ice and the solid obtained was purified with silica gel column chromatography using hexane-chloroform as the eluent to give 3-(2,4-dimethoxy-phenyl)-7-hydroxy-chromen-4-one (5.9 gm, 70%) as white solid.
Quantity
8.1 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two

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